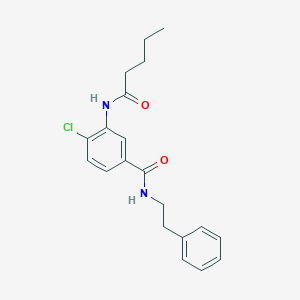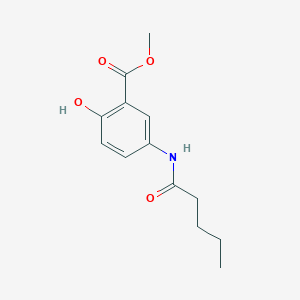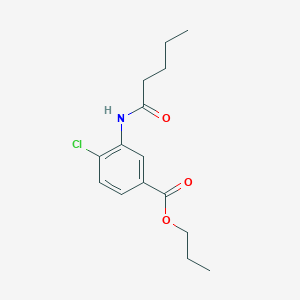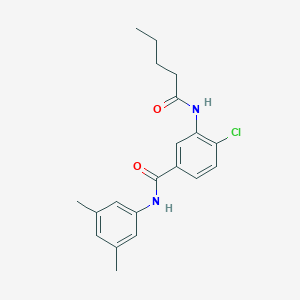![molecular formula C30H28N2O3 B308985 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308985.png)
3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide, also known as DPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPPB is a benzamide derivative that has a wide range of biological activities, making it a promising candidate for drug development and other scientific research applications. In
Mecanismo De Acción
3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide exerts its biological effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide leads to changes in gene expression patterns, resulting in the observed biological effects of the compound.
Biochemical and Physiological Effects
3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has also been investigated for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities, making it readily available for research purposes. However, 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has some limitations, including its poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is the exploration of its mechanism of action and its effects on gene expression. Additionally, the development of new derivatives of 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide with improved properties and increased potency could lead to the discovery of new drug candidates.
Métodos De Síntesis
The synthesis of 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide involves the condensation of 3,3-diphenylpropanoic acid with 2-ethoxyaniline in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with benzoyl chloride to form the final compound, 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide. The synthesis method of 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been optimized to yield high purity and high yield of the compound, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to have anti-proliferative and anti-inflammatory effects, making it a promising candidate for drug development.
Propiedades
Nombre del producto |
3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide |
|---|---|
Fórmula molecular |
C30H28N2O3 |
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
3-(3,3-diphenylpropanoylamino)-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C30H28N2O3/c1-2-35-28-19-10-9-18-27(28)32-30(34)24-16-11-17-25(20-24)31-29(33)21-26(22-12-5-3-6-13-22)23-14-7-4-8-15-23/h3-20,26H,2,21H2,1H3,(H,31,33)(H,32,34) |
Clave InChI |
XBMGRGSOLXIDJI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-(2-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308904.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308905.png)
![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)
![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)




